Benzothiazolylpyrazole Scaffold SDH Inhibition: >50-Fold Potency Advantage Over Commercial Fungicides
The benzothiazolylpyrazole-4-carboxamide scaffold, for which 1-(1,3-benzothiazol-2-yl)-1H-pyrazole-4-sulfonyl chloride serves as a key sulfonamide precursor, delivered lead compound Ip with EC50 = 0.93 μg/mL against Fusarium graminearum Schw [1]. In the same assay, commercial SDH inhibitors thifluzamide and boscalid both showed EC50 > 50 μg/mL [1].
| Evidence Dimension | Fungicidal activity against Fusarium graminearum Schw (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.93 μg/mL (compound Ip, benzothiazolylpyrazole-4-carboxamide) |
| Comparator Or Baseline | Thifluzamide (EC50 > 50 μg/mL); Boscalid (EC50 > 50 μg/mL) |
| Quantified Difference | >53.8-fold lower EC50 vs. both comparators |
| Conditions | In vitro fungicidal activity assay; benzothiazolylpyrazole-4-carboxamide I-III series; commercial SDH inhibitors as positive controls |
Why This Matters
Demonstrates that the benzothiazolylpyrazole core enables >50-fold greater SDH inhibition potency, supporting compound selection over non-benzothiazole pyrazole building blocks for fungicide or SDH-targeted discovery programs.
- [1] Yin, Y.-M.; Sun, Z.-Y.; Wang, D.-W.; Xi, Z. Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach. Journal of Agricultural and Food Chemistry 2023, 71 (39), 14129–14140. View Source
